molecular formula C7H14ClNO2 B6616610 rac-methyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate hydrochloride, cis CAS No. 2377869-63-9

rac-methyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate hydrochloride, cis

Cat. No. B6616610
CAS RN: 2377869-63-9
M. Wt: 179.64 g/mol
InChI Key: UGGWQNCIOAWGDW-HCSZTWNASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-methyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate hydrochloride, cis (Rac-MECPC-HCl) is an organometallic compound with a wide range of applications in scientific research. It is a chiral molecule that can be used as a catalyst in various biochemical reactions, and it has been used in various laboratory experiments to study the mechanism of action and biochemical and physiological effects of various compounds.

Mechanism of Action

Rac-MECPC-HCl acts as a catalyst in various biochemical reactions by forming a transition state that facilitates the reaction. The transition state is formed by the coordination of the metal ion to the substrate, which increases the rate of the reaction by lowering the activation energy. The transition state is stabilized by electrostatic interactions between the metal ion and the substrate, as well as by hydrogen bonding between the metal ion and the substrate.
Biochemical and Physiological Effects
Rac-MECPC-HCl has been used in various laboratory experiments to study the biochemical and physiological effects of various compounds. It has been shown to be an effective catalyst for the hydrolysis of esters and amides, and it has been used to study the mechanism of action of various drugs. It has also been used to study the biochemical and physiological effects of various compounds, such as hormones, neurotransmitters, and drugs.

Advantages and Limitations for Lab Experiments

Rac-MECPC-HCl has several advantages for laboratory experiments. It is a chiral molecule, which makes it ideal for use in stereoselective reactions. It is also a highly reactive compound, which makes it ideal for use in reactions that require a high reaction rate. However, it is also a highly toxic compound, and it should be used with caution in laboratory experiments.

Future Directions

The future of Rac-MECPC-HCl in scientific research is promising. It has been used in various laboratory experiments to study the mechanism of action and biochemical and physiological effects of various compounds, and it has potential applications in the development of new drugs and therapies. Additionally, it has potential applications in the synthesis of new compounds, such as nitroalkenes, nitroalkanes, and nitroaromatics. Finally, it has potential applications in the development of new catalysts for use in various biochemical reactions.

Synthesis Methods

Rac-MECPC-HCl can be synthesized from 1-amino-2-ethylcyclopropane-1-carboxylic acid (AECPC) by a two-step process. In the first step, AECPC is reacted with methyl iodide in the presence of sodium hydroxide to form the racemic mixture of rac-methyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate hydrochloride, cis and 1S,2S diastereomers. In the second step, the racemic mixture is reacted with hydrochloric acid to form Rac-MECPC-HCl.

Scientific Research Applications

Rac-MECPC-HCl has been used in various laboratory experiments to study the mechanism of action and biochemical and physiological effects of various compounds. It has been used as a catalyst in various biochemical reactions, including the hydrolysis of esters and amides, the alkylation of amines, and the condensation of aldehydes and ketones. It has also been used in the synthesis of various compounds, such as nitroalkenes, nitroalkanes, and nitroaromatics.

properties

IUPAC Name

methyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-3-5-4-7(5,8)6(9)10-2;/h5H,3-4,8H2,1-2H3;1H/t5-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGWQNCIOAWGDW-HCSZTWNASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@@]1(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.